Sub-Nanomolar Binding Affinity for Both Bcl-2 and Bcl-xL Enables Potent Target Engagement
BM 957 demonstrates sub-nanomolar binding affinities (Ki) for both Bcl-2 and Bcl-xL in fluorescence polarization competition assays, positioning it among the most potent dual inhibitors reported in this chemical series [1]. This balanced, high-affinity profile distinguishes it from earlier analogs in the same scaffold optimization campaign [2].
| Evidence Dimension | Binding affinity (Ki) to Bcl-2 and Bcl-xL |
|---|---|
| Target Compound Data | Bcl-2 Ki = 1.2 nM; Bcl-xL Ki < 1 nM |
| Comparator Or Baseline | Compound 31 (isopropyl analog): Bcl-2 Ki = 0.8 nM; Bcl-xL Ki < 1 nM |
| Quantified Difference | BM 957 and compound 31 exhibit comparable sub-nanomolar binding affinities for both targets [2] |
| Conditions | Fluorescence polarization-based competitive binding assay using recombinant Bcl-2 and Bcl-xL proteins |
Why This Matters
Sub-nanomolar binding to both targets ensures potent target engagement at low compound concentrations, which is a prerequisite for achieving robust cellular and in vivo efficacy with manageable off-target liability.
- [1] Chen J, Zhou H, Aguilar A, et al. Structure-based discovery of BM-957 as a potent small-molecule inhibitor of Bcl-2 and Bcl-xL capable of achieving complete tumor regression. J Med Chem. 2012;55(19):8502-8514. View Source
- [2] Aguilar A, Zhou H, Chen J, et al. A potent and highly efficacious Bcl-2/Bcl-xL inhibitor. J Med Chem. 2013;56(7):3048-3067. View Source
